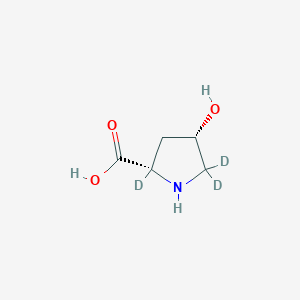

cis-4-Hydroxy-L-proline-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H9NO3 |

|---|---|

Molecular Weight |

134.15 g/mol |

IUPAC Name |

(2S,4S)-2,5,5-trideuterio-4-hydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1/i2D2,4D |

InChI Key |

PMMYEEVYMWASQN-SHLVEUKBSA-N |

Isomeric SMILES |

[2H][C@]1(C[C@@H](C(N1)([2H])[2H])O)C(=O)O |

Canonical SMILES |

C1C(CNC1C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to cis-4-Hydroxy-L-proline-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Hydroxy-L-proline-d3 is a deuterated form of cis-4-Hydroxy-L-proline, a non-proteinogenic amino acid that has garnered significant interest in various fields of research, particularly in drug development and metabolic studies. The incorporation of deuterium atoms into the molecule provides a valuable tool for researchers, enabling sensitive and specific tracing in biological systems without altering the fundamental chemical properties of the parent compound. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, along with its role in biological pathways and its applications in research.

Chemical Properties

The chemical properties of this compound are summarized in the table below. The deuteration at the 2, 5, and 5 positions of the pyrrolidine ring results in an increased molecular weight compared to its non-deuterated counterpart.

| Property | Value | Reference |

| IUPAC Name | (2S,4S)-2,5,5-trideuterio-4-hydroxypyrrolidine-2-carboxylic acid | [1] |

| Molecular Formula | C₅D₃H₆NO₃ | [1] |

| Molecular Weight | 134.148 g/mol | [1] |

| CAS Number | Not available | |

| Appearance | White to off-white solid | [2] |

| Purity | ≥98.0% | [3] |

| Storage | Store at -20°C for long-term storage. |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the stereoselective deuteration of a suitable precursor. While a specific, detailed protocol for the commercial synthesis of this compound is often proprietary, a general approach can be derived from established methods for the deuteration of amino acids and the synthesis of cis-4-hydroxy-L-proline.

A plausible synthetic route starts from a protected form of 4-oxo-L-proline. The ketone can be reduced stereoselectively to the cis-alcohol. Deuterium can be introduced at the 2-position via enolization and quenching with a deuterium source, and at the 5-position through a reduction-oxidation-reduction sequence in the presence of a deuterium source.

General Experimental Protocol for Deuteration of Proline Analogs:

A common method for introducing deuterium is through catalytic H-D exchange. This typically involves:

-

Catalyst Selection: A platinum or palladium catalyst, often on a carbon support (e.g., Pt/C), is frequently used.

-

Deuterium Source: Deuterium gas (D₂) or deuterated water (D₂O) is used as the deuterium source.

-

Reaction Conditions: The reaction is typically carried out in a sealed vessel under a deuterium atmosphere at elevated temperature and pressure. The choice of solvent can influence the efficiency of the exchange.

-

Purification: After the reaction, the product is purified using techniques such as ion-exchange chromatography followed by recrystallization to yield the highly pure deuterated product.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound. Fragmentation patterns can provide information about the location of the deuterium atoms.

Expected Mass Spectrum Fragmentation:

While a specific experimental mass spectrum for this compound is not publicly available, the fragmentation of proline and its derivatives is well-studied. Common fragmentation pathways involve the loss of water, carbon monoxide, and the carboxyl group. In the case of the d3-analog, the masses of the resulting fragment ions would be shifted by the presence of the deuterium atoms, allowing for confirmation of their positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound and confirming the positions of the deuterium atoms.

-

¹H NMR: The proton NMR spectrum will show the absence of signals at the 2, 5, and 5 positions due to the substitution of protons with deuterium atoms. The remaining proton signals will correspond to the protons at the 3 and 4 positions, as well as the hydroxyl and amine protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for all five carbon atoms. The carbons directly bonded to deuterium (C2 and C5) will exhibit a characteristic triplet splitting pattern due to spin-spin coupling with the deuterium nucleus (spin I=1).

-

²H NMR: The deuterium NMR spectrum will show signals corresponding to the deuterium atoms at the 2 and 5 positions, providing direct evidence of deuteration.

Biological Significance and Applications

cis-4-Hydroxy-L-proline is known to be an inhibitor of collagen production.[3] It acts as an antagonist to L-proline, thereby disrupting the normal synthesis of collagen. This property makes it a compound of interest for studying diseases associated with excessive collagen deposition, such as fibrosis.

The deuterated analog, this compound, serves as an invaluable tool in metabolic research and pharmacokinetic studies.[3] The key advantages of using the deuterated form include:

-

Metabolic Tracing: The deuterium label allows researchers to trace the metabolic fate of the compound in cells, tissues, and whole organisms using mass spectrometry-based techniques.

-

Internal Standard: Due to its similar chemical and physical properties to the unlabeled compound, this compound is an ideal internal standard for quantitative analysis in complex biological matrices by mass spectrometry. This is crucial for accurate pharmacokinetic and pharmacodynamic studies.

Signaling Pathway and Experimental Workflow

Collagen Synthesis Pathway

cis-4-Hydroxy-L-proline exerts its biological effect by interfering with the collagen synthesis pathway. Proline is a key component of collagen, and its hydroxylation to hydroxyproline is a critical post-translational modification for the stability of the collagen triple helix. cis-4-Hydroxy-L-proline can be mistakenly incorporated into procollagen chains in place of proline, leading to the formation of unstable collagen molecules that are rapidly degraded.

Caption: Inhibition of Collagen Synthesis by cis-4-Hydroxy-L-proline.

Experimental Workflow for Metabolic Tracing

The following diagram illustrates a typical experimental workflow for a metabolic tracing study using this compound.

References

Elucidating the Structure of cis-4-Hydroxy-L-proline-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structure elucidation of cis-4-Hydroxy-L-proline and its deuterated analog, cis-4-Hydroxy-L-proline-d3. A comparative analysis of their spectral data is presented to highlight the utility of isotopic labeling in pharmaceutical research and development.

Introduction

Cis-4-Hydroxy-L-proline is a non-proteinogenic amino acid and an isomer of the more common trans-4-hydroxy-L-proline, a major component of collagen. Due to its unique stereochemistry, the cis isomer and its derivatives are of significant interest in medicinal chemistry and drug development. Isotopic labeling, particularly with deuterium, is a powerful technique used to trace metabolic pathways, alter pharmacokinetic profiles, and as an internal standard in quantitative mass spectrometry. This guide focuses on the analytical techniques used to confirm the structure of this compound.

Physicochemical Properties

A summary of the key physicochemical identifiers for both cis-4-Hydroxy-L-proline and its d3-labeled counterpart is provided below.

| Property | cis-4-Hydroxy-L-proline | This compound |

| CAS Number | 618-27-9[1] | Not available |

| Molecular Formula | C₅H₉NO₃ | C₅H₆D₃NO₃[2] |

| Molecular Weight | 131.13 g/mol | 134.15 g/mol [2] |

| IUPAC Name | (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid[3] | (2S,4S)-4-hydroxypyrrolidine-2-carboxylic-2,5,5-d3 acid |

| InChI | InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1[1] | InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1/i1D,2D2 |

| SMILES | C1--INVALID-LINK--O[3] | [2H]C1([2H])N--INVALID-LINK--C(=O)O |

Spectroscopic Data and Analysis

The primary techniques for the structural elucidation of small molecules like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the deuterium atoms are located at the C2 and C5 positions.

¹H NMR Spectral Data

The ¹H NMR spectrum of the deuterated compound is expected to show significant differences compared to the unlabeled compound due to the substitution of protons with deuterium at the 2 and 5 positions. The signals corresponding to the protons at these positions will be absent, and the coupling patterns of adjacent protons will be simplified.

| Assignment | cis-4-Hydroxy-L-proline ¹H Chemical Shift (ppm) | This compound ¹H Chemical Shift (ppm) (Predicted) |

| H2 | ~4.23 | Absent |

| H3a, H3b | ~2.27, ~2.51 | ~2.27, ~2.51 (simplified multiplicity) |

| H4 | ~4.59 | ~4.59 (simplified multiplicity) |

| H5a, H5b | ~3.38, ~3.47 | Absent |

¹³C NMR Spectral Data

In the ¹³C NMR spectrum, the signals for the deuterated carbons (C2 and C5) will be significantly diminished in intensity and will appear as multiplets due to C-D coupling.

| Assignment | cis-4-Hydroxy-L-proline ¹³C Chemical Shift (ppm) | This compound ¹³C Chemical Shift (ppm) (Predicted) |

| C2 | ~59.5 | Greatly reduced intensity, multiplet |

| C3 | ~38.5 | Unchanged |

| C4 | ~69.5 | Unchanged |

| C5 | ~54.5 | Greatly reduced intensity, multiplet |

| C=O | ~175.0 | Unchanged |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amino acids.

Full Scan Mass Spectrum

The molecular ion peak ([M+H]⁺) in the mass spectrum will be shifted by +3 m/z units for the deuterated compound.

| Ion | cis-4-Hydroxy-L-proline (m/z) | This compound (m/z) |

| [M+H]⁺ | 132.0655 | 135.0843 |

MS/MS Fragmentation Analysis

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺) of cis-4-Hydroxy-L-proline typically shows characteristic fragment ions. The major fragmentation pathways involve the loss of water (H₂O) and the loss of the carboxylic acid group (COOH). For the deuterated analog, the masses of the fragment ions containing the deuterated positions will be shifted accordingly.

| Fragment Ion | Proposed Structure | cis-4-Hydroxy-L-proline (m/z) | This compound (m/z) (Predicted) |

| [M+H-H₂O]⁺ | Loss of hydroxyl group | 114.0550 | 117.0738 |

| [M+H-HCOOH]⁺ | Loss of carboxylic acid group | 86.0600[3] | 89.0788 |

| Iminium ion | Pyrrolidinium ring fragment | 70.0651 | 73.0839 |

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. The following sections outline the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

The synthesis of deuterated amino acids can be achieved through various methods, including acid-catalyzed exchange reactions in heavy water (D₂O) or through enzymatic pathways. A general protocol for acid-catalyzed deuteration is as follows:

-

Dissolution: Dissolve cis-4-Hydroxy-L-proline in a solution of deuterium chloride (DCl) in D₂O.

-

Heating: Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate H/D exchange at the α- and other exchangeable positions.

-

Purification: Neutralize the reaction mixture and purify the deuterated product using ion-exchange chromatography.

-

Characterization: Confirm the final product's identity and isotopic enrichment by NMR and MS.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O). Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, typical parameters include a 30° pulse width, a 1-2 second relaxation delay, and 16-64 scans. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a larger number of scans (e.g., 1024 or more).

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H spectrum and assign the chemical shifts based on known values and coupling patterns. Assign the peaks in the ¹³C spectrum based on chemical shift predictions and comparison to the non-deuterated standard.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the analyte (approximately 1-10 µg/mL) in a solvent compatible with ESI, typically a mixture of water, methanol, or acetonitrile with a small amount of formic acid to promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Analysis: Acquire full scan mass spectra in positive ion mode over a relevant m/z range (e.g., 50-200 amu).

-

MS/MS Analysis: Select the protonated molecular ion ([M+H]⁺) as the precursor ion and perform collision-induced dissociation (CID) to generate fragment ions. Acquire the product ion spectrum.

-

Data Analysis: Analyze the mass spectra to determine the accurate mass of the molecular and fragment ions and compare them to the theoretical values.

Visualized Workflows and Pathways

Graphviz diagrams are provided to illustrate the logical flow of the structure elucidation process and the key fragmentation pathways.

References

Synthesis of cis-4-Hydroxy-L-proline-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for cis-4-Hydroxy-L-proline-d3, a deuterated analog of a crucial proline derivative. Due to the limited availability of a direct published synthesis for the deuterated form, this document outlines a robust and well-established multi-step chemical synthesis for the non-deuterated cis-4-Hydroxy-L-proline, followed by a detailed strategy for the incorporation of deuterium. The methodologies are presented with detailed experimental protocols and quantitative data to facilitate replication and adaptation in a research and development setting.

Introduction

cis-4-Hydroxy-L-proline is a non-proteinogenic amino acid that serves as a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its incorporation into peptide chains can induce specific conformational constraints, enhancing metabolic stability and receptor binding affinity. The deuterated analog, this compound, is a powerful tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in mass spectrometry-based bioanalysis, offering a distinct mass shift without altering the molecule's chemical properties.

This guide details a synthetic approach starting from the readily available and inexpensive trans-4-hydroxy-L-proline. The core of the synthesis involves the protection of the amino and carboxyl groups, followed by a stereochemical inversion of the hydroxyl group at the C4 position, and subsequent deprotection. A specific strategy for the introduction of a d3-label via catalytic deuteration of a dehydroproline intermediate is then presented.

Proposed Synthetic Pathway Overview

The proposed synthesis is a four-step process starting from trans-4-hydroxy-L-proline. The workflow is designed to be efficient and scalable, employing common laboratory reagents and techniques.

Caption: Overall workflow for the synthesis of cis-4-Hydroxy-L-proline.

Experimental Protocols for the Synthesis of non-deuterated cis-4-Hydroxy-L-proline

Step 1: N-Boc Protection of trans-4-Hydroxy-L-proline

This step involves the protection of the secondary amine of trans-4-hydroxy-L-proline with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

Methodology:

-

To a stirred solution of trans-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture to pH 2-3 with a 1 M HCl solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-trans-4-hydroxy-L-proline as a white solid.

| Parameter | Value |

| Yield | 90-95% |

| Purity (by NMR) | >98% |

| Reaction Time | 12-16 hours |

| Solvents | Dioxane, Water, Ethyl Acetate |

| Key Reagents | (Boc)2O, NaHCO3 |

Step 2: Mitsunobu Reaction for Stereochemical Inversion

The key step for the conversion of the trans isomer to the cis isomer is a Mitsunobu reaction, which proceeds with inversion of stereochemistry at the C4 position. The reaction results in the formation of a lactone.[1][2]

Methodology:

-

Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) and triphenylphosphine (PPh3) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 1 hour, maintaining the temperature at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-cis-4-hydroxy-L-proline lactone.

| Parameter | Value |

| Yield | 60-70% |

| Purity (by HPLC) | >97% |

| Reaction Time | 18-24 hours |

| Solvent | Anhydrous THF |

| Key Reagents | PPh3, DEAD/DIAD |

Step 3: Lactone Hydrolysis

The lactone formed in the previous step is hydrolyzed to yield the corresponding carboxylic acid.

Methodology:

-

Dissolve the N-Boc-cis-4-hydroxy-L-proline lactone (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-cis-4-hydroxy-L-proline.

| Parameter | Value |

| Yield | 85-90% |

| Purity (by NMR) | >98% |

| Reaction Time | 2-4 hours |

| Solvents | THF, Water |

| Key Reagent | LiOH |

Step 4: Deprotection

The final step is the removal of the Boc protecting group to yield the target molecule, cis-4-Hydroxy-L-proline.

Methodology:

-

Dissolve N-Boc-cis-4-hydroxy-L-proline (1.0 eq) in a solution of 4 M HCl in dioxane or a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain cis-4-Hydroxy-L-proline hydrochloride.

-

The free amino acid can be obtained by ion-exchange chromatography.

| Parameter | Value |

| Yield | >95% |

| Purity (by HPLC) | >99% |

| Reaction Time | 1-2 hours |

| Solvents | Dioxane or DCM |

| Key Reagents | HCl or TFA |

Proposed Strategy for the Synthesis of this compound

The introduction of a d3-label can be strategically achieved by modifying the synthetic sequence to include a deuteration step. A plausible approach involves the synthesis of a 3,4-dehydroproline derivative followed by catalytic deuteration. This method allows for the stereoselective introduction of two deuterium atoms across the double bond. A third deuterium can be introduced at the alpha-carbon (C2) position.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Protocol for Deuteration

Step A: Synthesis of N-Boc-3,4-dehydro-L-proline This intermediate can be synthesized from N-Boc-trans-4-hydroxy-L-proline via dehydration using a reagent such as the Burgess reagent or by conversion of the hydroxyl group to a good leaving group followed by elimination.

Step B: Catalytic Deuteration

-

Dissolve N-Boc-3,4-dehydro-L-proline (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of Palladium on carbon (Pd/C, 10 wt. %).

-

Subject the mixture to an atmosphere of deuterium gas (D2) at a pressure of 1-4 atm.

-

Stir the reaction at room temperature for 12-24 hours.

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain N-Boc-L-proline-3,4-d2.

Step C: Stereoselective Hydroxylation The introduction of the hydroxyl group with cis stereochemistry can be achieved through a stereoselective hydroxylation method, such as hydroboration-oxidation of the corresponding silyl enol ether of a 4-keto-proline derivative, or through enzymatic hydroxylation.

Step D: α-Deuteration

-

The deuterium at the C2 position can be introduced by H/D exchange under basic conditions.

-

Dissolve the N-Boc-cis-4-hydroxy-L-proline-3,4-d2 in D2O with a catalytic amount of a base (e.g., NaOD).

-

Heat the mixture to facilitate the exchange. The progress can be monitored by NMR spectroscopy.

Step E: Deprotection Follow the deprotection protocol as described in Section 3.4 to obtain the final product, this compound.

Data Summary

The following table summarizes the expected quantitative data for the synthesis of the non-deuterated and a projection for the deuterated analog.

| Step | Intermediate/Product | Expected Yield (non-deuterated) | Projected Yield (deuterated) | Purity Target |

| 1. N-Boc Protection | N-Boc-trans-4-hydroxy-L-proline | 90-95% | 90-95% | >98% |

| 2. Mitsunobu Reaction | N-Boc-cis-4-hydroxy-L-proline Lactone | 60-70% | N/A | >97% |

| 3. Lactone Hydrolysis | N-Boc-cis-4-hydroxy-L-proline | 85-90% | N/A | >98% |

| 4. Deprotection | cis-4-Hydroxy-L-proline | >95% | >95% | >99% |

| Deuteration Route | ||||

| A. Dehydration | N-Boc-3,4-dehydro-L-proline | 70-80% | 70-80% | >95% |

| B. Catalytic Deuteration | N-Boc-L-proline-3,4-d2 | N/A | >90% | >98% |

| C. Hydroxylation | N-Boc-cis-4-hydroxy-L-proline-3,4-d2 | N/A | 50-60% | >95% |

| D. α-Deuteration | N-Boc-cis-4-hydroxy-L-proline-2,3,4-d3 | N/A | >80% | >95% |

| E. Deprotection | This compound | N/A | >95% | >99% |

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of cis-4-Hydroxy-L-proline and its deuterated analog, this compound. The presented methodologies are based on established chemical transformations and are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and bioanalytical science. The proposed strategy for deuterium labeling offers a clear pathway to this important research tool, and the detailed protocols and data tables should facilitate the successful implementation of this synthesis in a laboratory setting. Further optimization of the proposed deuteration route may be required to achieve the desired levels of deuterium incorporation and overall yield.

References

Unraveling the Core Mechanism of cis-4-Hydroxy-L-proline-d3: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of cis-4-Hydroxy-L-proline-d3, a deuterated analog of the proline derivative, cis-4-Hydroxy-L-proline. This document is intended for researchers, scientists, and drug development professionals engaged in fields such as cell biology, biochemistry, and pharmaceutical sciences. Herein, we delineate its primary role as a collagen synthesis inhibitor, detail the downstream cellular consequences, and provide relevant experimental protocols and quantitative data.

Core Mechanism of Action: Disruption of Collagen Triple Helix Formation

The primary mechanism of action of cis-4-Hydroxy-L-proline, and by extension its deuterated counterpart, this compound, is the potent inhibition of collagen production.[1][2][3][4] Unlike its isomer, trans-4-hydroxy-L-proline, which is a natural component of collagen and stabilizes its triple-helical structure, the cis-conformation acts as a proline antagonist.[3][5]

The process unfolds as follows:

-

Cellular Uptake: cis-4-Hydroxy-L-proline is taken up by cells involved in collagen synthesis, such as fibroblasts.

-

Incorporation into Procollagen: During protein translation, it is mistakenly incorporated into the nascent procollagen polypeptide chains in place of proline residues.

-

Disruption of Triple Helix Stability: The presence of the cis-isomer within the procollagen chains prevents the proper formation and stabilization of the characteristic collagen triple helix.[6] This results in the accumulation of non-helical, misfolded procollagen molecules within the endoplasmic reticulum (ER).

-

Intracellular Degradation: These aberrant procollagen chains are recognized by the cell's quality control machinery and are targeted for rapid intracellular degradation, thereby preventing their secretion and deposition into the extracellular matrix.[2]

Downstream Signaling Effects: Induction of Endoplasmic Reticulum (ER) Stress

The accumulation of misfolded procollagen proteins within the endoplasmic reticulum due to the action of cis-4-Hydroxy-L-proline triggers a cellular stress response known as the Unfolded Protein Response (UPR) or ER stress.[8][9] This signaling cascade is a protective mechanism aimed at restoring ER homeostasis, but can lead to apoptosis if the stress is prolonged or severe.

Key signaling events in cis-4-Hydroxy-L-proline-induced ER stress include:

-

Upregulation of ER Chaperones: Increased expression of ER chaperones like Glucose-Regulated Protein 78 (GRP78) to assist in protein folding.[8][9]

-

Activation of UPR Transducers: Activation of the three main UPR sensors:

-

IRE1 (Inositol-requiring enzyme 1): Leads to the splicing of XBP1 mRNA, producing an active transcription factor that upregulates genes involved in ER-associated degradation (ERAD).

-

PERK (PKR-like ER kinase): Phosphorylates eIF2α, leading to a general attenuation of protein synthesis to reduce the load on the ER. It also promotes the translation of ATF4, a transcription factor that induces the expression of pro-apoptotic genes like CHOP (GADD153).

-

ATF6 (Activating transcription factor 6): Translocates to the Golgi apparatus for cleavage, releasing a transcriptionally active fragment that upregulates ER chaperone genes.

-

-

Induction of Apoptosis: If ER homeostasis cannot be restored, the UPR can initiate apoptosis, often mediated by the transcription factor CHOP (GADD153).[8][9]

dot

Caption: ER Stress Signaling Induced by cis-4-Hydroxy-L-proline.

Quantitative Data Summary

While a standardized IC50 value for collagen synthesis inhibition by cis-4-Hydroxy-L-proline is not consistently reported across the literature, several studies provide effective concentrations that demonstrate its inhibitory activity.

| Cell Type/Model | Concentration | Effect | Reference |

| Freshly isolated chick tendon fibroblasts | 200 µg/mL | Reduced the proportion of collagen synthesis in total protein synthesis and increased the degradation of newly synthesized collagen. | [2] |

| Rat Schwann cells (SC) and dorsal root ganglion neurons co-culture | 100-200 µg/mL | Inhibited the accumulation of collagenous and noncollagenous proteins in the culture medium. | [2] |

| HEPAC2 human hepatocyte culture | < 3.2 mg/mL | No significant effects on the release of lactate dehydrogenase (LDH), albumin, and urea. | [7] |

| Rats (in vivo) | 903 mg/kg | Signs of liver damage indicated by elevated alanine aminotransferase (ALAT) and aspartate aminotransferase (ASAT). | [7] |

Experimental Protocols

Measurement of Collagen Synthesis Inhibition

A common method to quantify the inhibition of collagen synthesis is to measure the incorporation of a radiolabeled amino acid, followed by digestion with bacterial collagenase, which specifically degrades collagen.

Experimental Workflow: Collagenase Digestion Assay

dot

Caption: Workflow for Bacterial Collagenase Digestion Assay.

Protocol:

-

Cell Culture and Labeling: Culture cells (e.g., fibroblasts) in the presence of varying concentrations of cis-4-Hydroxy-L-proline. Add a radiolabeled proline (e.g., [3H]-proline) to the culture medium for a defined period to label newly synthesized proteins.

-

Protein Precipitation: Harvest the cell layer and culture medium. Precipitate total proteins using an agent like trichloroacetic acid (TCA).

-

Sample Preparation: Wash the protein pellet to remove unincorporated radiolabel and resuspend it in a suitable buffer.

-

Collagenase Digestion: Divide the sample into two aliquots. To one, add purified bacterial collagenase. To the other (control), add only the buffer. Incubate both at 37°C to allow for enzymatic digestion.

-

Separation: After incubation, precipitate the undigested, non-collagenous proteins.

-

Quantification: Centrifuge the samples. The supernatant will contain the digested, radiolabeled collagenous peptides, while the pellet will contain the non-collagenous proteins. Measure the radioactivity in both fractions using liquid scintillation counting.

-

Analysis: Calculate the percentage of collagen synthesis relative to total protein synthesis and compare the values between treated and untreated samples.

Quantification of Total Collagen Content

The hydroxyproline assay is a widely used colorimetric method to determine the total amount of collagen in a sample, as hydroxyproline is an amino acid almost exclusively found in collagen.[1][10][11][12][13]

Experimental Workflow: Hydroxyproline Assay

dot

Caption: Workflow for the Hydroxyproline Assay.

Protocol:

-

Sample Preparation: Collect tissue samples, cell lysates, or extracellular matrix preparations.

-

Acid Hydrolysis: Hydrolyze the samples in a strong acid (e.g., 6M HCl) at a high temperature (e.g., 110-120°C) for several hours to break down proteins into their constituent amino acids.[13]

-

Neutralization: Neutralize the hydrolyzed samples.

-

Oxidation: Oxidize the hydroxyproline in the samples using an oxidizing agent like Chloramine-T.[1][10]

-

Color Development: Add a solution containing p-dimethylaminobenzaldehyde (Ehrlich's reagent) to the oxidized samples. This reacts with the oxidized hydroxyproline to form a chromophore.[1][10]

-

Incubation: Incubate the samples at an elevated temperature (e.g., 60-65°C) to allow for color development.[1][10]

-

Spectrophotometry: Measure the absorbance of the samples at approximately 560 nm using a spectrophotometer.

-

Quantification: Determine the hydroxyproline concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of hydroxyproline. The collagen content can then be estimated based on the assumption that hydroxyproline constitutes a specific percentage of the total amino acid content of collagen (typically 13.5%).

Role of this compound in Research

As previously mentioned, this compound serves as an invaluable tool in quantitative proteomics and metabolomics. When used as an internal standard in mass spectrometry, it allows for the precise and accurate measurement of its non-deuterated counterpart in complex biological samples. This is crucial for pharmacokinetic studies, enabling researchers to track the absorption, distribution, metabolism, and excretion (ADME) of cis-4-Hydroxy-L-proline. The known mass shift due to the deuterium atoms allows for its clear distinction from the endogenous or administered non-labeled compound.

Conclusion

This compound, through the action of its non-deuterated form, is a potent inhibitor of collagen synthesis. Its mechanism is centered on the disruption of the collagen triple helix formation, leading to the degradation of misfolded procollagen and the induction of ER stress. This can ultimately result in apoptosis in collagen-producing cells. The deuterated form is a critical analytical tool for the quantitative analysis of the compound in biological systems. This technical guide provides a foundational understanding of these processes and offers standardized protocols for further investigation by the scientific community.

References

- 1. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. Inhibition of collagen synthesis by the proline analogue cis-4-hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer drug cis-4-hydroxy-L-proline: Correlation of preclinical toxicology with clinical parameters of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cis-hydroxyproline-induced inhibition of pancreatic cancer cell growth is mediated by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cis-hydroxyproline-induced inhibition of pancreatic cancer cell growth is mediated by endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. quickzyme.com [quickzyme.com]

- 11. m.youtube.com [m.youtube.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. ars.usda.gov [ars.usda.gov]

The Biological Role of cis-4-Hydroxy-L-proline-d3: A Technical Guide for Researchers

Introduction

cis-4-Hydroxy-L-proline-d3 is the deuterated form of cis-4-Hydroxy-L-proline, a proline analog with significant biological activities. In drug development and metabolic research, deuterated compounds like this compound serve as stable isotope-labeled internal standards. Their use allows for precise quantification in mass spectrometry-based assays, enabling detailed pharmacokinetic and pharmacodynamic studies of the non-deuterated parent compound, cis-4-Hydroxy-L-proline. This guide focuses on the core biological functions and mechanisms of cis-4-Hydroxy-L-proline, with the understanding that its deuterated counterpart is an essential tool for its investigation.

Core Biological Function: Inhibition of Collagen Synthesis

The primary biological role of cis-4-Hydroxy-L-proline is the inhibition of collagen production.[1][2] It acts as a proline antagonist, being incorporated into the nascent procollagen polypeptide chains during protein synthesis.[3] This substitution is critical because the subsequent hydroxylation of specific proline residues to trans-4-hydroxyproline by prolyl-4-hydroxylase is essential for the formation of the stable, triple-helical structure of mature collagen.[4][5] The presence of cis-4-hydroxyproline in the polypeptide chain disrupts this helical folding.[3]

The misfolded, non-helical procollagen is recognized by the cell's quality control mechanisms and is targeted for intracellular degradation, primarily through a lysosomal pathway.[2][3] This leads to a significant reduction in the secretion of functional collagen, thereby inhibiting the deposition of collagen in the extracellular matrix.[1][6]

Applications in Research and Drug Development

The ability of cis-4-Hydroxy-L-proline to inhibit collagen synthesis gives it potential therapeutic applications in conditions characterized by excessive collagen deposition, such as fibrosis and cancer.[1] It has been shown to inhibit the growth of various cancer cell lines and has been evaluated in preclinical and clinical studies for its anticancer effects.[2][7][8] Furthermore, its derivatives are considered important intermediates in the chiral synthesis of novel pharmaceutical compounds.

Quantitative Data on the Effects of cis-4-Hydroxy-L-proline

The following tables summarize the quantitative effects of cis-4-Hydroxy-L-proline on collagen synthesis, degradation, and cell proliferation as reported in various studies.

Table 1: Effect of cis-4-Hydroxy-L-proline on Collagen Metabolism in Chick Tendon Fibroblasts

| Treatment Condition | Collagen Synthesis (% of total protein synthesis) | Degradation of Newly Synthesized Collagen (%) |

| Control | 25% | 8% |

| cis-4-Hydroxy-L-proline | 7% | 25% |

Data sourced from studies on freshly isolated embryonic chick tendon cells incubated for 6 hours.[2][3]

Table 2: Inhibitory Effects of cis-4-Hydroxy-L-proline on Transformed Rodent Cell Lines

| Cell Line | Transforming Agent | 50% Inhibitory Dose (IC50) in Monolayer Culture (µg/mL) |

| NIH-3T3 (Parental) | - | 120 |

| NIH-3T3 transformed | Ki-ras, mos, src, fms, fes, met, trk | 20 - 55 |

| NIH-3T3 transformed | SV40 | 20 - 55 |

| NIH-3T3 transformed | N-methylnitrosourea | 20 - 55 |

Data from a study on the differential growth sensitivity of transformed rodent cell lines to cis-4-Hydroxy-L-proline.[7]

Signaling Pathways and Mechanisms of Action

The mechanism of action of cis-4-Hydroxy-L-proline is primarily a direct interference with protein synthesis and folding rather than a classical signaling pathway involving receptor-ligand interactions. The following diagram illustrates the key steps in its mechanism of inhibiting collagen production.

Caption: Mechanism of collagen synthesis inhibition by cis-4-Hydroxy-L-proline.

In some transformed cell lines, the increased sensitivity to cis-4-Hydroxy-L-proline is also associated with an elevated uptake of the compound through the Na+- and energy-dependent neutral amino acid transport A system.[7]

The following diagram illustrates a logical workflow for investigating the effects of cis-4-Hydroxy-L-proline.

Caption: Experimental workflow for evaluating cis-4-Hydroxy-L-proline.

Experimental Protocols

The following are representative protocols for assessing the biological effects of cis-4-Hydroxy-L-proline in a cell culture setting. These are generalized methods based on published studies.

Protocol 1: Cell Proliferation Assay

This protocol is designed to assess the dose-dependent inhibitory effect of cis-4-Hydroxy-L-proline on the growth of adherent cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., Panc02, NIH-3T3 transformed lines)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

cis-4-Hydroxy-L-proline (CHP) stock solution (e.g., 10 mg/mL in sterile PBS)

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete growth medium. Count the cells and adjust the density to 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of CHP in complete growth medium to achieve final concentrations ranging from 10 µg/mL to 200 µg/mL. Remove the old medium from the wells and add 100 µL of the CHP-containing medium or control medium (without CHP).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes at room temperature.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Collagen Synthesis and Degradation Assay

This protocol uses radiolabeling to quantify the effect of cis-4-Hydroxy-L-proline on collagen synthesis and degradation.

Materials:

-

Primary fibroblasts (e.g., chick tendon fibroblasts)

-

Culture medium (e.g., DMEM without proline)

-

[3H]-Proline

-

cis-4-Hydroxy-L-proline (CHP)

-

Trichloroacetic acid (TCA)

-

Bacterial collagenase (purified)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture: Culture fibroblasts to near confluence in appropriate flasks.

-

Pre-incubation: Wash the cells with proline-free medium and pre-incubate for 1 hour in the same medium.

-

Treatment and Labeling:

-

Prepare two sets of flasks: a control group and a CHP-treated group (e.g., 200 µg/mL CHP).

-

Add [3H]-Proline to all flasks to a final concentration of 20 µCi/mL.

-

Incubate for 6 hours at 37°C.

-

-

Sample Collection:

-

Separate the medium and the cell layer.

-

Combine the medium and three PBS washes of the cell layer.

-

-

Protein Precipitation: Precipitate the total protein from the combined medium and washes by adding an equal volume of cold 10% TCA. Centrifuge and collect the protein pellet.

-

Collagenase Digestion:

-

Resuspend the protein pellet in a suitable buffer.

-

Divide the sample into two aliquots.

-

Treat one aliquot with bacterial collagenase and the other with buffer alone.

-

Incubate at 37°C for 90 minutes.

-

-

Quantification:

-

Re-precipitate the undigested protein with TCA.

-

Measure the radioactivity in the TCA-soluble (collagenase-digested) and TCA-insoluble fractions using a scintillation counter.

-

-

Analysis:

-

Collagen synthesis is determined from the radioactivity in the collagenase-sensitive fraction.

-

The proportion of degraded collagen can be inferred from the amount of dialyzable [3H]-hydroxyproline.[3]

-

Conclusion

cis-4-Hydroxy-L-proline is a potent inhibitor of collagen synthesis, acting through its incorporation into procollagen and subsequent disruption of triple helix formation. Its deuterated form, this compound, is an indispensable tool for the quantitative analysis of the parent compound in biological systems. The ability of cis-4-Hydroxy-L-proline to modulate collagen deposition and inhibit cell growth makes it a valuable compound for research in fibrosis, cancer, and other proliferative diseases. The experimental protocols and mechanistic understanding presented in this guide provide a framework for researchers and drug development professionals to further explore its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. The effect of cis-4-hydroxy-L-proline on intracellular degradation of newly synthesized collagen by freshly isolated chick tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Procollagen-proline dioxygenase - Wikipedia [en.wikipedia.org]

- 6. Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential growth sensitivity to 4-cis-hydroxy-L-proline of transformed rodent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer drug cis-4-hydroxy-L-proline: Correlation of preclinical toxicology with clinical parameters of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]

Cis-4-Hydroxy-L-proline-d3: A Technical Guide for Researchers in Drug Development

An In-depth Technical Guide on the Proline Analog, Cis-4-Hydroxy-L-proline-d3, for Researchers, Scientists, and Drug Development Professionals.

Introduction

Cis-4-Hydroxy-L-proline is a non-proteinogenic amino acid that acts as a proline analog, playing a significant role in biochemical research and drug development. Its deuterated form, this compound, serves as a valuable tool in metabolic studies, particularly those involving mass spectrometry, by acting as a stable isotope tracer. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, applications in research, experimental protocols, and relevant quantitative data.

Core Properties and Mechanism of Action

Cis-4-Hydroxy-L-proline is primarily recognized for its role as an inhibitor of collagen production.[1][2] When introduced into cellular systems, it is incorporated into procollagen chains in place of proline. This substitution disrupts the formation of the stable triple-helical structure of collagen, a critical step in its maturation and secretion.[3][4] The resulting non-helical procollagen is retained within the cell and is subsequently targeted for degradation.[3] This mechanism effectively reduces the deposition of extracellular collagen.

The deuterated analog, this compound, shares the same biochemical properties but possesses a higher mass due to the presence of deuterium atoms. This isotopic labeling allows for its differentiation from the endogenous, non-labeled compound in mass spectrometry-based analyses, making it an ideal internal standard for quantitative studies.[5]

Applications in Research and Drug Development

The unique properties of cis-4-Hydroxy-L-proline and its deuterated form lend themselves to a variety of research applications:

-

Fibrosis Research: By inhibiting collagen synthesis, cis-4-Hydroxy-L-proline is a valuable tool for studying fibrotic diseases, such as pulmonary fibrosis and liver cirrhosis, where excessive collagen deposition is a key pathological feature.[2]

-

Cancer Research: Altered collagen metabolism is a hallmark of the tumor microenvironment. Cis-4-Hydroxy-L-proline has been investigated for its potential to inhibit tumor growth by disrupting the supportive collagenous matrix.[2]

-

Metabolic Labeling and Proteomics: this compound is utilized in stable isotope labeling by amino acids in cell culture (SILAC) and other quantitative proteomics techniques to trace the synthesis and turnover of collagen and other proline-containing proteins.[5]

-

Drug Discovery: As an inhibitor of prolyl hydroxylases, enzymes involved in both collagen synthesis and the regulation of the hypoxia-inducible factor (HIF-1α) signaling pathway, cis-4-Hydroxy-L-proline serves as a lead compound for the development of novel therapeutics.[1][6]

Quantitative Data

The following tables summarize key quantitative data related to the effects of cis-4-Hydroxy-L-proline.

| Parameter | Cell Type | Concentration | Duration | Observed Effect | Reference |

| Collagen Synthesis | Freshly isolated chick tendon fibroblasts | 200 µg/mL | 6 hours | Reduced from 25% to 7% of total protein synthesis. | [3] |

| Protein Degradation | Freshly isolated chick tendon fibroblasts | 200 µg/mL | 6 hours | Increased degradation of newly synthesized collagen from 8% to 25%. | [3] |

| Cell Proliferation | Bovine Retinal Pigment Epithelial Cells | Dose-dependent | 3, 6, and 9 days | Inhibition of cell proliferation. | [7] |

| Cell Attachment | Bovine Retinal Pigment Epithelial Cells | Dose-dependent | Not specified | Inhibition of attachment to fibronectin and type I collagen substrates. | [7] |

| Cell Migration | Bovine Retinal Pigment Epithelial Cells | Dose-dependent | 30 hours | Inhibition of cell migration. | [7] |

Signaling Pathways

Cis-4-Hydroxy-L-proline's mechanism of action involves the disruption of collagen biosynthesis and has potential implications for the HIF-1α signaling pathway through its interaction with prolyl hydroxylases.

Caption: Inhibition of Collagen Biosynthesis by cis-4-Hydroxy-L-proline.

Caption: Regulation of HIF-1α and Potential Influence of cis-4-Hydroxy-L-proline.

Experimental Protocols

Metabolic Labeling of Collagen with this compound for Mass Spectrometry Analysis

This protocol outlines a general procedure for the metabolic labeling of collagen in cell culture using this compound, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cell line of interest (e.g., human dermal fibroblasts)

-

Complete cell culture medium

-

Proline-free cell culture medium

-

This compound

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantitation assay (e.g., BCA assay)

-

Trypsin (for protein digestion)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Adaptation:

-

Culture cells in complete medium until they reach the desired confluency.

-

For SILAC experiments, adapt one population of cells to a "heavy" medium containing this compound in place of proline for at least five cell doublings to ensure complete incorporation. A parallel "light" culture should be maintained in a medium with unlabeled proline.

-

-

Labeling:

-

Wash the cells with PBS.

-

Replace the standard medium with proline-free medium supplemented with a known concentration of this compound and dFBS. The optimal concentration should be determined empirically but can range from 100-200 µg/mL.[3]

-

Incubate the cells for the desired labeling period (e.g., 6, 12, 24, or 48 hours).

-

-

Cell Lysis and Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Collect the cell lysate and centrifuge to pellet cell debris.

-

Quantify the protein concentration of the supernatant.

-

-

Protein Digestion:

-

Take a known amount of protein from each sample.

-

Perform in-solution or in-gel tryptic digestion of the proteins.

-

-

LC-MS/MS Analysis:

-

Analyze the digested peptides using a high-resolution LC-MS/MS system.

-

Set the instrument to acquire data in a data-dependent or targeted (e.g., Parallel Reaction Monitoring) mode.

-

Include the mass shift corresponding to the deuterium labeling in the search parameters for peptide identification and quantification.

-

-

Data Analysis:

-

Use appropriate software to identify and quantify peptides.

-

Determine the incorporation rate of this compound into collagen-specific peptides.

-

For SILAC experiments, calculate the ratio of heavy to light peptides to determine relative protein abundance.

-

Caption: Experimental Workflow for Metabolic Labeling with this compound.

Collagen Deposition Inhibition Assay

This assay measures the effect of cis-4-Hydroxy-L-proline on the deposition of collagen into the extracellular matrix.

Materials:

-

Fibroblast cell line

-

Complete cell culture medium

-

Cis-4-Hydroxy-L-proline

-

Ascorbic acid

-

[³H]-Proline

-

Trichloroacetic acid (TCA)

-

Bacterial collagenase

-

Scintillation counter

Procedure:

-

Cell Seeding:

-

Seed fibroblasts in multi-well plates and allow them to adhere and grow to near confluency.

-

-

Treatment:

-

Replace the medium with fresh medium containing various concentrations of cis-4-Hydroxy-L-proline and a constant concentration of ascorbic acid (to promote collagen synthesis). Include a vehicle control.

-

Add [³H]-Proline to all wells to label newly synthesized proteins.

-

Incubate for 24-48 hours.

-

-

Sample Processing:

-

Separate the cell layer and the culture medium.

-

Precipitate proteins from both fractions with cold TCA.

-

Wash the protein pellets to remove unincorporated [³H]-Proline.

-

-

Collagenase Digestion:

-

Resuspend the protein pellets in a buffer suitable for collagenase activity.

-

Divide each sample into two aliquots. Treat one aliquot with bacterial collagenase and the other with buffer alone (control).

-

Incubate to allow for the specific digestion of collagen.

-

-

Quantification:

-

Measure the radioactivity in the collagenase-digested and undigested samples using a scintillation counter.

-

The difference in radioactivity between the undigested and digested samples represents the amount of newly synthesized, labeled collagen.

-

-

Data Analysis:

-

Calculate the percentage of collagen synthesis inhibition for each concentration of cis-4-Hydroxy-L-proline compared to the control.

-

Plot a dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a powerful tool for researchers in drug development and related fields. Its ability to act as both an inhibitor of collagen synthesis and a stable isotope tracer allows for detailed investigations into collagen metabolism and the efficacy of potential anti-fibrotic therapies. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this valuable proline analog in a research setting.

References

- 1. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway | PLOS One [journals.plos.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The effect of cis-4-hydroxy-L-proline on intracellular degradation of newly synthesized collagen by freshly isolated chick tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxylation-induced stabilization of the collagen triple helix. Further characterization of peptides with 4(R)-hydroxyproline in the Xaa position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cis-Hydroxyproline inhibits proliferation, collagen synthesis, attachment, and migration of cultured bovine retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation of cis-4-Hydroxy-L-proline-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of cis-4-Hydroxy-L-proline-d3. Due to the limited availability of specific stability data for the deuterated form, this document synthesizes information on the non-deuterated analogue, general principles of deuterated compound stability, and relevant analytical methodologies.

Introduction to this compound

cis-4-Hydroxy-L-proline is a non-proteinogenic amino acid and a proline analog that acts as a collagen production inhibitor.[1] Its deuterated form, this compound, is utilized in various research applications, including metabolic tracing and as an internal standard. The substitution of hydrogen with deuterium can enhance the metabolic and photochemical stability of molecules due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow bond-cleavage reactions.[2][3] However, the stability of the molecule as a whole, including the deuterium label itself, is critical for its effective use.

Storage and Handling Recommendations

Proper storage is crucial to maintain the integrity of this compound. Based on supplier recommendations, the following conditions are advised for stock solutions:

| Storage Condition | Recommended Duration |

| -80°C | Up to 6 months[1] |

| -20°C | Up to 1 month[1] |

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution after preparation.[1] For the hydrochloride salt of the D-isomer, which may offer insights into the general class of compounds, storage at 2-8°C is suggested to slow degradation.

Potential Degradation Pathways

Epimerization

One of the key degradation pathways for hydroxyproline isomers is epimerization. Studies on trans-4-L-hydroxyproline have shown that it can convert to the cis isomer under both acidic and alkaline hydrolysis conditions.[4] This suggests that this compound could potentially epimerize to its trans form under similar conditions. Alkaline hydrolysis, in particular, has been shown to cause more significant epimerization compared to acid hydrolysis.[4]

Racemization

Racemization, the conversion of an enantiomer into a mixture of both enantiomers, is a common degradation pathway for amino acids, particularly under harsh conditions like acid hydrolysis.[5][6] The process of deuteration itself can sometimes induce racemization.[3] The stability of the chiral centers in this compound should be considered, especially when exposed to acidic or basic conditions.

Anaerobic Degradation (Bacterial)

A specific anaerobic degradation pathway for cis-4-hydroxy-L-proline has been identified in certain bacteria. This pathway involves a two-step enzymatic process:

-

Isomerization: cis-4-hydroxy-L-proline is first isomerized to trans-4-hydroxy-D-proline by the enzyme c4L-HP epimerase.

-

Ring Opening: The resulting trans-4-hydroxy-D-proline undergoes radical-mediated ring opening by a glycyl radical enzyme to yield 2-amino-4-ketopentanoate.

This pathway highlights a potential biological degradation route for the core molecule.

Photodegradation

The hydrochloride salt of cis-4-Hydroxy-D-proline is reported to be slightly photosensitive, with prolonged exposure to strong light potentially causing color changes or slight degradation. While this is for the D-isomer, it suggests that photostability may be a concern for this compound as well. However, deuteration has been shown to markedly enhance the photostability of other amino acids like tryptophan.[3]

Stability of the Deuterium Label: H/D Back-Exchange

A crucial aspect of the stability of any deuterated compound is the potential for the deuterium atoms to exchange with protons from the surrounding environment, a process known as H/D back-exchange. The C-D bond is generally stable, but its lability can be influenced by factors such as pH, temperature, and enzymatic activity. While specific data for this compound is not available, this remains a theoretical point of degradation that should be assessed experimentally.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of deuterated compounds, which can be adapted for this compound.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways under stress conditions.[7][8]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in various stress media.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at a specified temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid compound or a solution at an elevated temperature (e.g., 80°C).

-

Photolytic Degradation: Expose a solution to a controlled light source in a photostability chamber.

-

-

Time Points: Collect samples at various time points for each condition.

-

Analysis: Analyze the samples using a stability-indicating method, typically HPLC with UV and/or MS detection, to quantify the parent compound and identify degradation products.

H/D Back-Exchange Stability Study

This protocol is designed to determine the stability of the deuterium label.

Methodology:

-

Sample Preparation: Spike a known concentration of this compound into the test medium (e.g., phosphate-buffered saline at various pH values, plasma).

-

Incubation: Incubate the samples at a relevant temperature (e.g., 37°C).

-

Time Points: Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Sample Quenching and Extraction: Stop any enzymatic activity by adding a quenching solution (e.g., cold acetonitrile) and extract the compound if necessary.

-

Analysis: Analyze the samples using LC-MS. Monitor the mass isotopologue distribution over time. A shift towards lower masses indicates H/D back-exchange.

-

Data Interpretation: Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.

Analytical Methods for Stability and Degradation Analysis

A variety of analytical techniques can be employed to assess the stability of this compound and characterize its degradation products.

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the parent compound and degradation products. Reversed-phase HPLC is commonly used.[9] |

| Mass Spectrometry (MS) | Identification and structural elucidation of degradation products. LC-MS is a powerful tool for this purpose.[9][10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the position and extent of deuteration and for structural elucidation of degradation products. |

| Thin-Layer Chromatography (TLC) | A simpler chromatographic method for separating hydroxyproline isomers.[4] |

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. While specific stability data for the deuterated compound is limited, understanding the potential degradation pathways of the non-deuterated form, such as epimerization and racemization, provides a solid foundation for stability assessment. General principles of deuterated compound stability, including the kinetic isotope effect and the potential for H/D back-exchange, must also be considered. The implementation of robust experimental protocols, including forced degradation and H/D back-exchange studies, coupled with appropriate analytical methods, is essential to fully characterize the stability profile of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. longdom.org [longdom.org]

- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differentiation of hydroxyproline isomers and isobars in peptides by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of cis-4-Hydroxy-L-proline-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-4-Hydroxy-L-proline is a non-proteinogenic amino acid and an isomer of the more common trans-4-hydroxy-L-proline, a major component of collagen. While not incorporated into proteins, cis-4-Hydroxy-L-proline can act as an inhibitor of collagen synthesis and has been studied for its effects on various cellular processes.[1][2][3] Accurate quantification of cis-4-Hydroxy-L-proline in biological matrices is crucial for understanding its metabolism, pharmacokinetics, and pharmacodynamics. The use of a stable isotope-labeled internal standard, such as cis-4-Hydroxy-L-proline-d3, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response.

These application notes provide detailed protocols for the quantification of cis-4-Hydroxy-L-proline in biological samples using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of 4-hydroxyproline isomers using mass spectrometry. These values can serve as a benchmark for method development and validation.

Table 1: LC-MS/MS Method Performance for 4-Hydroxyproline Quantification

| Parameter | Typical Value | Reference |

| Linear Range | 0.010 - 10 µg/mL | [4] |

| Limit of Detection (LOD) | 0.233 µmol/L (in bone hydrolysate) | N/A |

| Precision (%RSD) | < 10% | [4] |

| Accuracy (%RE) | < 10% | [4] |

Table 2: GC-MS Method Performance for 4-Hydroxyproline Quantification in Plasma and Urine

| Parameter | Plasma | Urine | Reference |

| Precision (%RSD) | 0.1 - 5.8% | 0 - 11.5% | N/A |

| Accuracy (Recovery %) | 116 - 120% | 97 - 120% | N/A |

Experimental Protocols

Sample Preparation: Acid Hydrolysis of Biological Samples

This protocol is suitable for the preparation of plasma, serum, tissue homogenates, and urine for the analysis of total cis-4-Hydroxy-L-proline.

Materials:

-

Biological sample (e.g., 100 µL of plasma or urine, or 10 mg of tissue homogenate)

-

This compound internal standard solution (concentration to be optimized based on expected analyte levels)

-

Concentrated Hydrochloric Acid (HCl, ~12 M)

-

Pressure-tight, PTFE-lined cap vials

-

Heating block or oven set to 120°C

-

Centrifugal evaporator or vacuum concentrator

-

Reconstitution solution (e.g., 0.1% formic acid in water/acetonitrile)

Procedure:

-

To a pressure-tight vial, add a known volume of the biological sample (e.g., 100 µL).

-

Spike the sample with a known amount of this compound internal standard solution.

-

Add an equal volume of concentrated HCl to the sample (e.g., 100 µL of 12 M HCl).

-

Securely cap the vial and place it in a heating block or oven at 120°C for 3 to 16 hours. The optimal hydrolysis time may need to be determined empirically for different sample types.

-

After hydrolysis, allow the samples to cool to room temperature.

-

Centrifuge the vials to pellet any particulate matter.

-

Transfer the supernatant to a new tube and evaporate to dryness using a centrifugal evaporator or vacuum concentrator.

-

Reconstitute the dried residue in a known volume of reconstitution solution suitable for LC-MS/MS analysis.

-

Vortex the sample to ensure complete dissolution and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis of cis-4-Hydroxy-L-proline

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of cis-4-Hydroxy-L-proline and its deuterated internal standard. Method optimization is recommended for specific instrumentation and applications.

Instrumentation:

-

Liquid Chromatography system capable of binary gradient elution.

-

Tandem Mass Spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: A column capable of separating polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase C18 column with an appropriate mobile phase for polar analytes, is recommended. A chiral column may be necessary to separate from other stereoisomers if required.[5]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Optimize the gradient to achieve baseline separation of cis-4-Hydroxy-L-proline from its trans isomer and other potential interferences. A typical starting point would be a high percentage of Mobile Phase B, gradually decreasing to elute the polar analytes.

-

Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The precursor and product ions for cis-4-Hydroxy-L-proline and its d3-labeled internal standard should be optimized by infusing the individual standards into the mass spectrometer. Based on public database information, the following transitions can be used as a starting point[6]:

Table 3: Suggested MRM Transitions for cis-4-Hydroxy-L-proline and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| cis-4-Hydroxy-L-proline | 132.1 | 86.1 | Optimization Required |

| cis-4-Hydroxy-L-proline | 132.1 | 68.0 | Optimization Required |

| This compound | 135.1 | 89.1 | Optimization Required |

| This compound | 135.1 | 71.0 | Optimization Required |

Note: The d3-labeling pattern on the internal standard will determine the exact mass shift of the fragment ions. The above are predicted transitions assuming the deuteriums are on the pyrrolidine ring.

-

Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity and stability.

Visualizations

Caption: Experimental workflow for the quantification of cis-4-Hydroxy-L-proline.

Caption: Impact of cis-4-Hydroxy-L-proline on collagen synthesis.

References

- 1. The effect of cis-4-hydroxy-L-proline on intracellular degradation of newly synthesized collagen by freshly isolated chick tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of collagen synthesis by the proline analogue cis-4-hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cis-4-Hydroxy-L-Proline | C5H9NO3 | CID 440015 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of cis-4-Hydroxy-L-proline-d3 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of cis-4-Hydroxy-L-proline-d3 as an internal standard in mass spectrometry-based quantification of cis-4-Hydroxy-L-proline. The primary application of this methodology is in the analysis of collagen turnover in various biological matrices, a critical aspect of research in fibrosis, tissue regeneration, and various metabolic diseases.

Introduction

cis-4-Hydroxy-L-proline is a non-proteinogenic amino acid that is a key component of collagen, the most abundant protein in mammals. Its concentration in tissues and biological fluids is a direct indicator of collagen content and turnover. Accurate quantification of cis-4-Hydroxy-L-proline is therefore crucial for studying the pathophysiology of numerous diseases and for monitoring the efficacy of therapeutic interventions.

Stable isotope-labeled internal standards are the gold standard for accurate quantification in mass spectrometry. This compound, a deuterated analog of cis-4-Hydroxy-L-proline, co-elutes with the endogenous analyte and exhibits identical ionization efficiency, thus compensating for variations in sample preparation and instrument response. This ensures high precision and accuracy in the quantification of cis-4-Hydroxy-L-proline.

Experimental Protocols

Sample Preparation: Acid Hydrolysis of Tissues and Biological Fluids

To liberate cis-4-Hydroxy-L-proline from collagen, acid hydrolysis is required. The following protocols are recommended for different sample types.

2.1.1. Tissue Samples (e.g., Liver, Lung, Skin)

-

Accurately weigh approximately 10-20 mg of frozen tissue.

-

Homogenize the tissue in 1 mL of ultrapure water.

-

Transfer the homogenate to a pressure-tight vial.

-

Add an equal volume of concentrated hydrochloric acid (e.g., 1 mL of 12 M HCl) to achieve a final concentration of 6 M HCl.[1][2]

-

Securely cap the vial and place it in a heating block or oven at 110-120°C for 16-24 hours.

-

After hydrolysis, cool the samples to room temperature.

-

Centrifuge the hydrolysate at 10,000 x g for 10 minutes to pellet any debris.

-

Transfer the supernatant to a new tube.

-

To remove residual acid, evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator at 60°C.

-

Reconstitute the dried residue in a known volume of LC-MS grade water or an appropriate mobile phase for analysis.

2.1.2. Plasma and Serum Samples

-

Thaw plasma or serum samples on ice.

-

To a 100 µL aliquot of the sample, add an equal volume of concentrated hydrochloric acid (12 M HCl) in a pressure-tight vial.[3]

-

Vortex briefly to mix.

-

Hydrolyze at 110-120°C for 16-24 hours.

-

Cool, centrifuge, and evaporate the supernatant as described for tissue samples.

-

Reconstitute the residue in LC-MS grade water. Due to the high salt content, a solid-phase extraction (SPE) cleanup step may be beneficial to remove interferences prior to LC-MS/MS analysis.

LC-MS/MS Analysis

2.2.1. Preparation of Standards and Internal Standard Spiking

-

Prepare a stock solution of cis-4-Hydroxy-L-proline in LC-MS grade water.

-

Perform serial dilutions to create a calibration curve ranging from approximately 10 ng/mL to 1000 ng/mL.

-

Prepare a stock solution of this compound.

-